![molecular formula C25H27NO8 B14644092 Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy- CAS No. 54921-80-1](/img/structure/B14644092.png)
Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-]: is a complex organic compound characterized by its unique molecular structure. This compound is notable for its aromatic benzene rings and the presence of nitro and methoxy groups, which contribute to its distinct chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-] typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with dimedone under specific conditions. The reaction mixture is stirred at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes and the use of advanced chemical reactors to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicine, the compound and its derivatives are explored for their potential therapeutic applications, particularly in drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-] involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s reactivity and interaction with enzymes and receptors .
Comparación Con Compuestos Similares
- Benzene, 1,1’-[(4-methylphenyl)thio]methylene]bis-
- Benzenamine, 4,4’-methylenebis-
- Benzene, 1-methyl-4-(1-methylethenyl)-
Uniqueness: Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-] is unique due to the presence of both nitro and multiple methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical and biological applications .
Propiedades
Número CAS |
54921-80-1 |
|---|---|
Fórmula molecular |
C25H27NO8 |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
1,3,5-trimethoxy-2-[(4-nitrophenyl)-(2,4,6-trimethoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C25H27NO8/c1-29-17-11-19(31-3)24(20(12-17)32-4)23(15-7-9-16(10-8-15)26(27)28)25-21(33-5)13-18(30-2)14-22(25)34-6/h7-14,23H,1-6H3 |
Clave InChI |
XIWVKYWXKOWCFS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
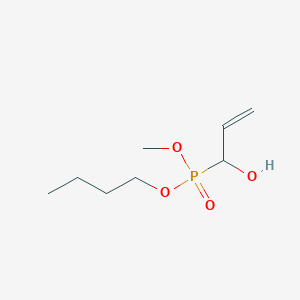
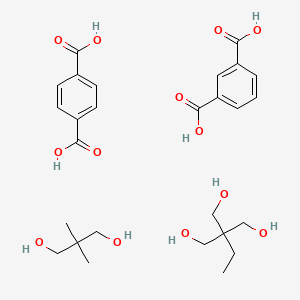
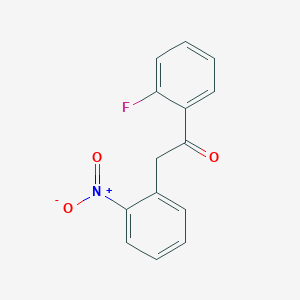
![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)
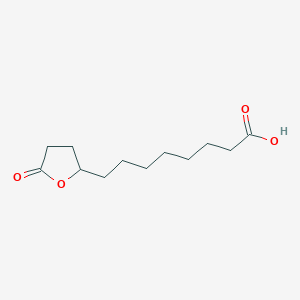
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)


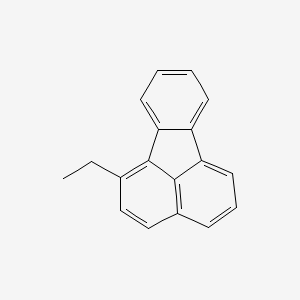
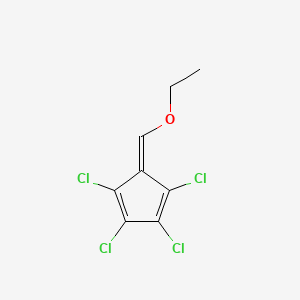
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
